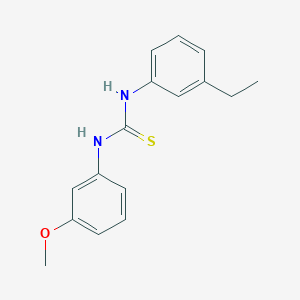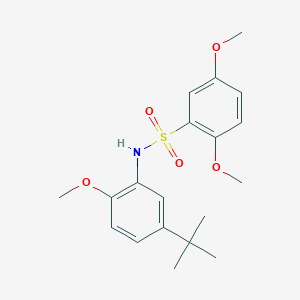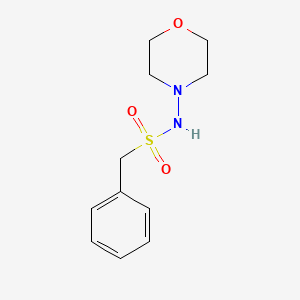
N-(4-methylbenzyl)-N'-(1,2,2-trimethylpropyl)thiourea
説明
N-(4-methylbenzyl)-N'-(1,2,2-trimethylpropyl)thiourea (also known as A-22) is a chemical compound that has been extensively studied for its potential use as a biological tool. It is a thiourea derivative that has been shown to have a variety of effects on cells and organisms, and its mechanism of action is still being explored.
科学的研究の応用
A-22 has been used in a variety of scientific research applications, particularly in the field of cell biology. It has been shown to inhibit the activity of a protein called ARF6, which is involved in the regulation of cell membrane trafficking. By inhibiting ARF6, A-22 can disrupt the movement of proteins and lipids within cells, which can lead to a variety of downstream effects.
作用機序
The mechanism of action of A-22 is still being explored, but it is thought to involve the binding of the compound to ARF6. This binding may prevent the protein from interacting with its downstream effectors, which can disrupt the normal trafficking of proteins and lipids within cells. Additionally, A-22 may have effects on other cellular pathways, although these are not well understood at present.
Biochemical and Physiological Effects:
A-22 has been shown to have a variety of biochemical and physiological effects on cells and organisms. In addition to its effects on ARF6, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of using A-22 in lab experiments is that it is relatively easy to synthesize and purify, and is stable under a variety of conditions. Additionally, its effects on ARF6 are well characterized, which makes it a useful tool for studying this protein and its downstream effectors. However, one limitation of using A-22 is that its effects on other cellular pathways are not well understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on A-22. One area of interest is the development of more potent and selective inhibitors of ARF6, which could be useful for studying the protein in greater detail. Additionally, A-22 and related compounds may have potential therapeutic applications in the treatment of cancer and inflammatory diseases, and further research in these areas is warranted. Finally, more research is needed to fully understand the mechanism of action of A-22 and its effects on other cellular pathways, which could lead to new insights into the regulation of cell membrane trafficking and other cellular processes.
特性
IUPAC Name |
1-(3,3-dimethylbutan-2-yl)-3-[(4-methylphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2S/c1-11-6-8-13(9-7-11)10-16-14(18)17-12(2)15(3,4)5/h6-9,12H,10H2,1-5H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBOHJFKAFXQAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NC(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B4287065.png)
![2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B4287071.png)
![N-(1-phenylethyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B4287076.png)



![ethyl 4-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4287108.png)
![methyl 3-({[(3,5-dimethylphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4287112.png)

![N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4287136.png)


![N-[1-(3-methoxyphenyl)ethyl]-N'-1-naphthylthiourea](/img/structure/B4287165.png)
![N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B4287168.png)